

# Application Notes and Protocols for Solid-Phase RNA Synthesis Using TBDMS Chemistry

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## Compound of Interest

Compound Name: *DMT-2'-O-TBDMS-G(dmf)-CE-phosphoramidite*

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This document provides a detailed overview and practical protocols for the solid-phase synthesis of ribonucleic acid (RNA) utilizing tert-butyldimethylsilyl (TBDMS) as the 2'-hydroxyl protecting group. The methodologies described herein are based on standard phosphoramidite chemistry, a robust and widely adopted method for the automated synthesis of oligonucleotides.

## Introduction

Solid-phase RNA synthesis is a cornerstone of modern molecular biology and drug development, enabling the production of custom RNA sequences for a myriad of applications, including siRNA, guide RNAs for CRISPR, aptamers, and mRNA-based therapeutics. The phosphoramidite method, adapted for RNA, involves the sequential addition of ribonucleoside phosphoramidites to a growing chain on a solid support. A key challenge in RNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected to prevent unwanted side reactions during synthesis. The tert-butyldimethylsilyl (TBDMS) group is a well-established and widely used protecting group for this purpose, offering a balance of stability during the synthesis cycles and efficient removal during deprotection.<sup>[1][2][3]</sup>

This guide will cover the chemical principles of TBDMS chemistry, provide detailed experimental protocols, and present quantitative data to assist researchers in achieving high-quality RNA synthesis.

## Principle of the Method

Solid-phase RNA synthesis using TBDMS chemistry follows a four-step cycle for each nucleotide addition:

- **Detritylation:** Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling reaction.[\[2\]](#)
- **Coupling:** Activation of the 2'-TBDMS protected ribonucleoside phosphoramidite by an activator, followed by its reaction with the free 5'-hydroxyl group of the support-bound chain to form a phosphite triester linkage.[\[1\]](#)[\[2\]](#)
- **Capping:** Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 sequences) in the final product.[\[2\]](#)
- **Oxidation:** Conversion of the unstable phosphite triester linkage to a more stable pentavalent phosphotriester using an oxidizing agent.[\[2\]](#)

This cycle is repeated until the desired RNA sequence is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases, phosphate backbone, and the 2'-hydroxyl) are removed in a series of deprotection steps.

## Experimental Data

### Table 1: Activators and Coupling Times for TBDMS-Protected RNA Phosphoramidites

Activator	Recommended Concentration	Coupling Time	Typical Coupling Efficiency	Reference
5-Ethylthio-1H-tetrazole (ETT)	0.25 M	6 minutes	>97%	<a href="#">[4]</a> <a href="#">[5]</a>
5-Benzylthio-1H-tetrazole (BTT)	0.25 M	3 minutes	>98%	<a href="#">[4]</a>
5-(Benzylmercapto)-1H-tetrazole	Not specified	Faster than 1H-tetrazole	Highly efficient	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>

**Table 2: Comparison of 2'-O-Protecting Groups for a 100mer RNA Synthesis**

2'-O-Protecting Group	Average Stepwise Coupling Efficiency	Extrapolated Crude Purity for 100mer	Reference
TBDMS	~99.3%	27%	<a href="#">[8]</a>
TOM	~99.5%	33%	<a href="#">[8]</a>

Note: The extrapolated purity is an estimation of what the chromatogram would look like and not the final yield.[\[8\]](#)

## Experimental Protocols

### Protocol 1: Automated Solid-Phase RNA Synthesis

This protocol outlines the general steps for automated RNA synthesis on a standard DNA/RNA synthesizer.

Materials:

- 2'-TBDMS protected RNA phosphoramidites (A, C, G, U)
- Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the first nucleoside

- Activator solution (e.g., 0.25 M ETT in acetonitrile)
- Capping solutions (Cap A and Cap B)
- Oxidizing solution (Iodine in THF/water/pyridine)
- Deblocking solution (e.g., Dichloroacetic acid in dichloromethane)
- Anhydrous acetonitrile

#### Procedure:

- Synthesizer Preparation: Prime the synthesizer with the required reagents and solvents.
- Sequence Programming: Enter the desired RNA sequence into the synthesizer's software.
- Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:
  - Detritylation: The DMT group is removed by the deblocking solution to free the 5'-hydroxyl group.
  - Coupling: The 2'-TBDMS protected RNA phosphoramidite and activator are delivered to the synthesis column to react with the 5'-hydroxyl group. A coupling time of 6 minutes is recommended when using ETT as the activator.<sup>[4]</sup>
  - Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion sequences.
  - Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphotriester.
- Final Detritylation: The terminal 5'-DMT group can be left on for purification purposes (DMT-on) or removed (DMT-off).

## Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of the nucleobase and phosphate protecting groups.

#### A. UltraFast Deprotection using AMA (Ammonium Hydroxide/Methylamine)

This method is suitable for RNA synthesized with acetyl-protected Cytidine (Ac-C).[4]

Materials:

- AMA solution (1:1 mixture of concentrated aqueous ammonia and 40% aqueous methylamine)
- Sterile, sealable vial

Procedure:

- Transfer the solid support containing the synthesized RNA to a sterile, sealable vial.
- Add 1.5 mL of AMA solution to the vial.
- Seal the vial tightly and heat at 65°C for 10 minutes.[4]
- Cool the vial before carefully opening it.
- Transfer the supernatant containing the cleaved and deprotected RNA to a new sterile tube.

#### B. Standard Deprotection using Ethanolic Ammonium Hydroxide

Materials:

- Ethanolic ammonium hydroxide
- Sterile, sealable vial

Procedure:

- Transfer the solid support to a sterile, sealable vial.
- Add 1.5 mL of ethanolic ammonium hydroxide.

- Seal the vial and incubate at room temperature for 4-17 hours.[\[4\]](#)
- Cool the vial before opening.
- Transfer the supernatant to a new sterile tube.

## Protocol 3: Removal of 2'-TBDMS Protecting Groups

This protocol describes the removal of the TBDMS groups from the 2'-hydroxyl positions.

Materials:

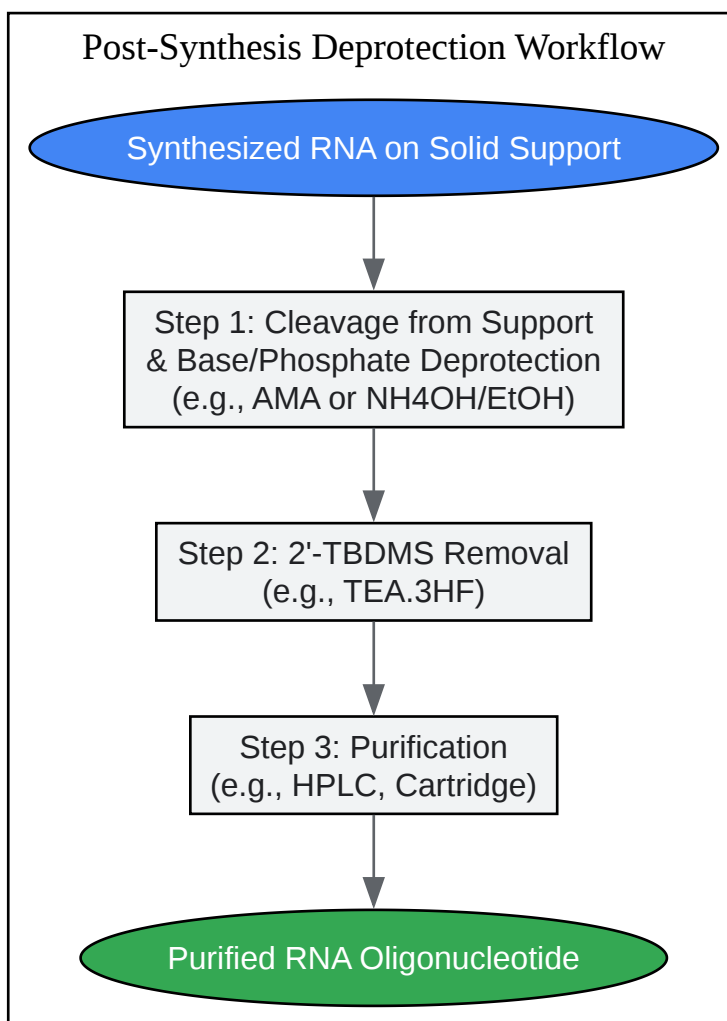
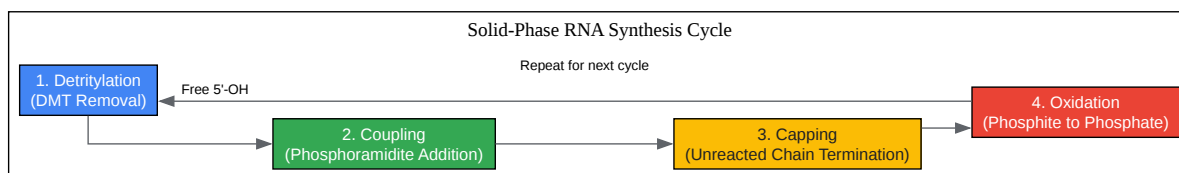
- Triethylamine trihydrofluoride (TEA·3HF)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Glen-Pak RNA Quenching Buffer (or equivalent)

Procedure:

- Evaporate the solution containing the deprotected RNA to dryness.
- Dissolve the RNA oligonucleotide in 115  $\mu$ L of DMSO. If necessary, heat at 65°C for 5 minutes to aid dissolution.[\[4\]](#)
- Add 60  $\mu$ L of TEA to the DMSO/oligo solution and mix gently.[\[4\]](#)
- Add 75  $\mu$ L of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[\[4\]](#)
- Cool the solution and add 1.75 mL of Glen-Pak RNA Quenching Buffer to stop the reaction.[\[4\]](#)

The desilylated RNA is now ready for purification by methods such as HPLC or cartridge purification.

## Visualizations



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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